5-Bromo-2-octyloxybenzonitrile

Description

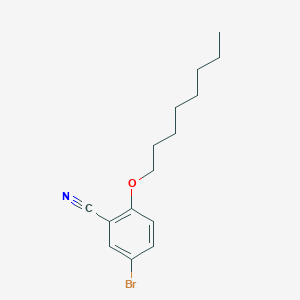

5-Bromo-2-octyloxybenzonitrile (CAS: 121554-16-3) is a brominated benzonitrile derivative with the molecular formula C₁₅H₂₀BrNO and a molecular weight of 310.234 g/mol . Its structure features a bromine atom at the 5-position and a long octyloxy chain (-O-C₈H₁₇) at the 2-position of the benzonitrile backbone. This compound is primarily utilized as a synthetic intermediate, with literature highlighting high-yield synthetic routes (97–99% yields), though specific reaction conditions remain undisclosed .

Properties

Molecular Formula |

C15H20BrNO |

|---|---|

Molecular Weight |

310.23 g/mol |

IUPAC Name |

5-bromo-2-octoxybenzonitrile |

InChI |

InChI=1S/C15H20BrNO/c1-2-3-4-5-6-7-10-18-15-9-8-14(16)11-13(15)12-17/h8-9,11H,2-7,10H2,1H3 |

InChI Key |

HYOOWJSLZJKNRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)Br)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 5-Bromo-2-octyloxybenzonitrile and its analogs:

Physical and Chemical Properties

- Lipophilicity: The octyloxy chain in this compound drastically increases hydrophobicity compared to shorter alkoxy (methoxy, ethoxy) or polar (-OH) substituents. This property makes it less soluble in aqueous media but ideal for non-polar applications .

- Hydrogen Bonding: 5-Bromo-2-hydroxybenzonitrile forms strong intermolecular O-H⋯N hydrogen bonds (O⋯N: ~2.8 Å), leading to planar molecular arrangements in crystalline states . In contrast, the octyloxy derivative lacks hydrogen-bonding donors, resulting in less ordered solid-state structures.

- Reactivity : The iodine substituent in 5-Bromo-2-iodobenzonitrile enhances susceptibility to nucleophilic substitution compared to bromine or methyl groups, enabling diverse functionalization pathways .

Key Research Findings

- Crystallography: 5-Bromo-2-hydroxybenzonitrile crystallizes in infinite one-dimensional chains via O-H⋯N interactions, whereas analogs with non-polar substituents (e.g., methyl, octyloxy) exhibit less directional packing .

- Synthetic Yields : this compound achieves near-quantitative yields (97–99%) in optimized routes, though its synthesis is less documented compared to the hydroxy analog, which is prepared via bromination, cobalt catalysis, or photochemical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.